molecular formula C14H9ClF3NO4 B563625 rac 8,14-Dihydroxy Efavirenz CAS No. 1189909-96-3

rac 8,14-Dihydroxy Efavirenz

Número de catálogo B563625
Número CAS: 1189909-96-3
Peso molecular: 347.674
Clave InChI: WILFXLMJFSKQRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rac 8,14-Dihydroxy Efavirenz (Rac 8,14-DH Efavirenz) is a synthetic molecule that has been widely studied for its potential therapeutic applications. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. Rac 8,14-DH Efavirenz has been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent.

Aplicaciones Científicas De Investigación

Rac 8,14-DH Efavirenz has been studied for its potential therapeutic applications. It has been investigated for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. In addition, Rac 8,14-DH Efavirenz has been studied for its potential to act as a modulator of the immune system and a regulator of cell proliferation.

Mecanismo De Acción

Rac 8,14-DH Efavirenz has been shown to inhibit the replication of HIV-1 by binding to the reverse transcriptase enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thus inhibiting the replication of the virus. In addition, Rac 8,14-DH Efavirenz has been shown to inhibit the production of inflammatory mediators and to modulate the immune system.
Biochemical and Physiological Effects
Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to modulate the immune system. In addition, Rac 8,14-DH Efavirenz has been shown to have neuroprotective effects and to reduce the levels of certain neurotransmitters.
Advantages and Limitations for Laboratory Experiments
Rac 8,14-DH Efavirenz has several advantages for laboratory experiments. It is readily available and can be synthesized in a two-step reaction. In addition, Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using Rac 8,14-DH Efavirenz in laboratory experiments. It is synthesized in a racemic form, which can introduce variability into the results. In addition, Rac 8,14-DH Efavirenz can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.

Direcciones Futuras

There are a number of potential future directions for Rac 8,14-DH Efavirenz. One potential direction is to investigate its potential therapeutic applications. Rac 8,14-DH Efavirenz has already been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. However, further research is needed to determine the full potential of Rac 8,14-DH Efavirenz as a therapeutic agent. In addition, further research is needed to investigate the mechanisms of action of Rac 8,14-DH Efavirenz and to develop more efficient synthesis methods. Finally, future research should focus on developing more efficient methods of delivery of Rac 8,14-DH Efavirenz to ensure that it is able to reach its target sites in the body.

Métodos De Síntesis

Rac 8,14-DH Efavirenz is synthesized through a two-step reaction. The first step involves the reaction of 8-chloro-14-hydroxyefavirenz with racemic 1-chloro-2-methyl-3-nitrobenzene (CMB) in the presence of a base. The second step involves the reaction of the resulting intermediate with a base and a nucleophile. This two-step reaction produces Rac 8,14-DH Efavirenz in a racemic form.

Propiedades

IUPAC Name

6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675850
Record name 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189909-96-3
Record name 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.